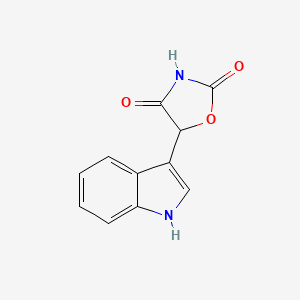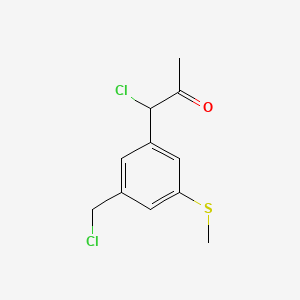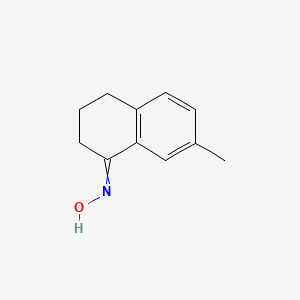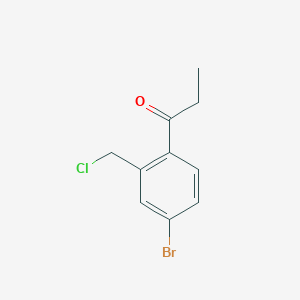![molecular formula C7H11N3 B14039308 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common method includes the following steps:
Etherification: The starting material undergoes etherification to introduce the ethyl group.
Hydrazonation: The intermediate product is then subjected to hydrazonation.
Cyclization: This step involves the cyclization of the hydrazone intermediate to form the triazole ring.
Reduction: Finally, the compound is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Industry: Its unique structure and reactivity make it a candidate for developing new materials and catalysts.
作用機序
The mechanism of action of 3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related diseases.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another member of the pyrrolo[2,1-c][1,2,4]triazole family with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness
3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific structure, which allows it to effectively inhibit RIPK1. This specificity makes it a promising candidate for developing targeted therapies for necroptosis-related diseases .
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
3-ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H11N3/c1-2-6-8-9-7-4-3-5-10(6)7/h2-5H2,1H3 |
InChIキー |
MKGHAGPRXBNODQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)







![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)



